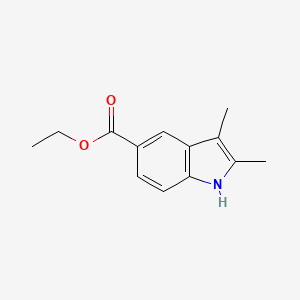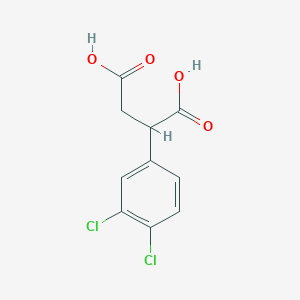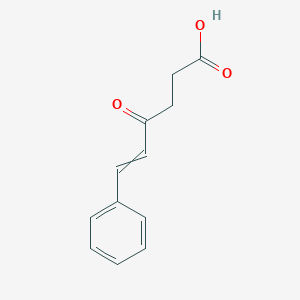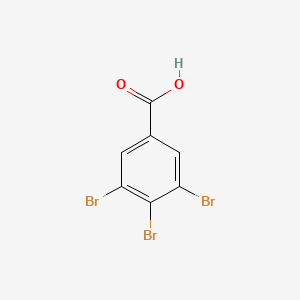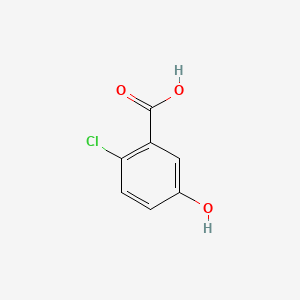
dimethyl 2,2'-(1,4-phenylene)diacetate
Übersicht
Beschreibung
Dimethyl 2,2’-(1,4-phenylene)diacetate is an organic compound with the molecular formula C12H14O4. It is also known as 1,4-benzenediacetic acid, dimethyl ester. This compound is characterized by its two ester functional groups attached to a central phenylene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-(1,4-phenylene)diacetate can be synthesized through the esterification of 1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(1,4-phenylene)diacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(1,4-phenylene)diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield 1,4-benzenediacetic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 1,4-benzenediacetic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(1,4-phenylene)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ester groups make it a versatile intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of dimethyl 2,2’-(1,4-phenylene)diacetate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The phenylene ring provides stability and rigidity to the molecule, making it suitable for use in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,2’-(1,2-phenylene)diacetate: This compound has a similar structure but with the ester groups attached to a 1,2-phenylene ring instead of a 1,4-phenylene ring.
Dimethyl 2,2’-(1,3-phenylene)diacetate: Similar to the above compounds but with the ester groups attached to a 1,3-phenylene ring.
Uniqueness
Dimethyl 2,2’-(1,4-phenylene)diacetate is unique due to the positioning of its ester groups on the 1,4-phenylene ring, which imparts specific chemical properties and reactivity. This structural arrangement allows for distinct interactions in chemical reactions and applications compared to its 1,2- and 1,3-phenylene counterparts.
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIQYFBXLZOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334456 | |
| Record name | 1,4-Benzenediacetic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36076-25-2 | |
| Record name | 1,4-Benzenediacetic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

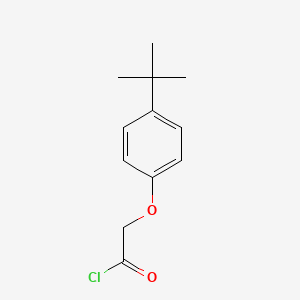
![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)


